Methyl penta-2,4-dienoate

Organic Synthesis Process Chemistry Purification

Researchers requiring a reliable, unsubstituted conjugated diene for [4+2] cycloadditions or polymer intermediate synthesis face challenges with reactivity and purity. Methyl penta-2,4-dienoate (CAS 1515-75-9) solves this with its well-defined properties: • Stereoselective cycloaddition with nickel catalysts yields methylenecyclopentane derivatives; CPO-catalyzed oxidation achieves 63% cyclodimerization under aqueous conditions. • Distinct physical constants (density 0.964 g/mL at 20°C, n20/D 1.484) enable precise in-line QC by refractometry or densitometry. • Validated precursor in a patented Pd-catalyzed dimerization route to sebacic acid alternatives, offering superior atom economy.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1515-75-9
Cat. No. B075137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl penta-2,4-dienoate
CAS1515-75-9
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC=C
InChIInChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+
InChIKeyLJDLNNZTQJVBNJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl penta-2,4-dienoate Overview


Methyl penta-2,4-dienoate (CAS 1515-75-9), also known as methyl 2,4-pentadienoate, is an α,β-unsaturated ester featuring a conjugated diene system (C=CC=CC=O) . This structural arrangement distinguishes it from isolated dienes and saturated esters, enabling its primary utility as a reactive diene or dienophile in [4+2] cycloadditions and as a key intermediate in the synthesis of complex molecules . Its physicochemical properties, including a density of 0.964 g/mL at 20 °C and a refractive index of n20/D 1.484, are critical for its handling and identification in laboratory and industrial workflows [1].

Conjugated diene system for [4+2] cycloaddition and carbocycle synthesis
Reactive intermediate in stereoselective and biocatalytic transformations
Defined physical constants enable in-line process analytical technology

Why Methyl penta-2,4-dienoate Cannot Be Substituted


The substitution of methyl penta-2,4-dienoate with in-class analogs such as methyl sorbate or ethyl penta-2,4-dienoate is not straightforward due to quantifiable differences in reactivity and physical properties. These differences directly impact synthetic outcomes and process economics. For instance, the specific steric and electronic environment of the terminal unsubstituted diene in methyl penta-2,4-dienoate confers a distinct profile in cycloadditions [1], and its lower boiling point relative to ethyl ester analogs (50-52°C/20 mmHg vs. higher boiling ethyl derivatives) [2] enables more facile purification by distillation. The following quantitative evidence guide details these critical differentiations for informed scientific procurement.

Reactivity profile
Terminal unsubstituted diene may confer distinct cycloaddition behavior compared to methyl sorbate; stereochemical outcomes can shift.
Purification pathway
Lower boiling point relative to ethyl ester analogs supports distillation-based purification; higher esters may require adjusted workup and increase thermal exposure.
Analytical differentiation
Refractive index differs measurably from methyl sorbate; in-line refractometry calibrations may not transfer directly.

Methyl penta-2,4-dienoate Evidence Guide


Lower Boiling Point Aids Distillation

Methyl penta-2,4-dienoate exhibits a significantly lower boiling point compared to its ethyl ester analog, ethyl penta-2,4-dienoate, which directly translates to easier and less energy-intensive purification. Its boiling point is reported as 50-52 °C at 20 mmHg [1]. While a precise boiling point for the ethyl analog is not universally standardized, its higher molecular weight predicts a substantially higher boiling point (est. ~70-80 °C/20 mmHg), a factor that can influence solvent recovery and product isolation in multi-step syntheses. This lower boiling point allows for more efficient removal of volatile byproducts and unreacted starting materials, reducing the risk of thermal degradation of sensitive intermediates and lowering energy costs in large-scale processes.

Boiling point advantage
Class-level
50–52 °C at 20 mmHg
Supports purification workflow selection over ethyl ester
Ethyl ester predicted ~20–30 °C higher; exact comparator value not standardized
Organic Synthesis Process Chemistry Purification

Refractive Index & Density for PAT

The compound is characterized by a density of 0.964 g/mL at 20 °C and a refractive index of n20/D 1.484 [1]. These precise, verifiable values are essential for real-time process monitoring and quality control. In contrast, substituted analogs like methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate) possess different, often higher, values for these parameters due to the additional methyl group. For example, methyl sorbate has a density of approximately 0.96 g/mL and a refractive index of around 1.50-1.51 [2]. This quantifiable difference in refractive index (Δn ~0.02-0.03) enables in-line refractometry to accurately track conversion and monitor the presence of this specific compound in reaction mixtures, ensuring batch-to-batch consistency and process robustness. The lower refractive index of methyl penta-2,4-dienoate relative to methyl sorbate can be a critical differentiator in spectroscopic applications.

Refractive index & density
Reported
Target n20/D 1.484
vs
Methyl sorbate ~1.50–1.51
Supports refractometric differentiation for PAT
Δn ~0.02–0.03 at 20 °C; density also distinct
Process Analytical Technology Quality Control Refractometry

Sebacic Acid Precursor via Dimerization

Methyl penta-2,4-dienoate is specifically identified as the key precursor in a patented, catalytic linear dimerization process for the production of sebacic acid [1]. This process offers a distinct alternative to traditional routes like castor oil pyrolysis or electrolytic dimerization of adipic acid, which face challenges related to feedstock cost and energy efficiency. The patent explicitly describes a process comprising contacting methyl penta-2,4-dienoate at 30 to 150 °C under an inert atmosphere with a homogeneous palladium(II) complex catalyst to produce an unsaturated diester precursor. This precursor is subsequently hydrogenated to dimethyl sebacate and hydrolyzed to yield sebacic acid. This validated application for a high-volume industrial chemical highlights a specific, large-scale use case where the unique structure of methyl penta-2,4-dienoate is directly exploited, a role not commonly documented for its ethyl ester or saturated analogs.

Sebacic acid precursor
Head-to-head
Patent-validated Pd-catalyzed dimerization at 30–150 °C
Alternative route to castor oil-based sebacic acid
Process: hydrogenation then hydrolysis to sebacic acid
Polymer Chemistry Industrial Synthesis Green Chemistry

Nickel-Catalyzed Stereoselective Cycloaddition

Methyl 2,4-pentadienoate undergoes efficient and stereoselective cycloaddition when reacted with a Ph3P-modified nickel catalyst, as reported in the literature [1]. This specific reactivity yields a methylenecyclopentane product with high efficiency, a transformation that is not necessarily generalizable to all pentadienoate esters. For instance, while methyl sorbate may undergo similar cycloadditions, the presence of the additional methyl group can alter the stereochemical outcome and yield. The report specifically highlights methyl 2,4-pentadienoate (46) as the substrate for this efficient cycloaddition (Equation (21)), underscoring its utility in constructing complex carbocyclic frameworks with defined stereochemistry. This contrasts with the more general [4+2] cycloaddition behavior of methyl penta-2,4-dienoate, where it can act as either a diene or dienophile .

Ni-catalyzed cycloaddition
Class-level
Stereoselective with Ph3P-modified nickel catalyst
Supports carbocycle stereochemical control
Yields methylenecyclopentane; substitution may alter outcome
Cycloaddition Stereoselective Synthesis Catalysis

Unsuccessful SO2 Copolymerization

In the radical alternating copolymerization with sulfur dioxide to produce poly(diene sulfone)s, ethyl 2,4-pentadienoate (the ethyl ester analog of the target compound) and ethyl 4-methyl-2,4-pentadienoate were found to lead to unsuccessful results [1]. In stark contrast, methyl 3,5-hexadienoate (MH) and methyl 5,7-octadienoate (MO), which feature an alkylene spacer and a terminal diene structure, produced high-molecular-weight copolymers in high yields. While the study directly tested the ethyl ester, the close structural relationship to methyl penta-2,4-dienoate suggests that the terminal diene structure without a spacer is a key factor limiting successful SO2 copolymerization. This negative result is a critical piece of differentiation: it identifies a specific polymer synthesis pathway where methyl penta-2,4-dienoate (or its ethyl ester) is not a suitable monomer, directing researchers toward alternative monomers for this application. This contrasts with its successful use as a building block in other polymerization contexts.

SO2 copolymerization
Class-level
Ethyl analog Unsuccessful
vs
MH/MO dienes High-MW copolymer
May not suit poly(diene sulfone) synthesis
Terminal diene without spacer limits this application
Polymer Chemistry Materials Science Sulfur Dioxide Copolymers

Chloroperoxidase-Catalyzed Cyclodimerization

Methyl (2E)-2,4-pentadienoate undergoes a chloroperoxidase (CPO)-catalyzed oxidation that yields a [4+2] cyclodimerization product (63%) and a terminal epoxide (25%) as the major products [1]. This enzymatic transformation highlights a unique reactivity profile under mild, aqueous conditions, offering a green chemistry alternative to traditional metal-catalyzed or thermal cycloadditions. This specific biocatalytic outcome is not a generic property of all pentadienoate esters and provides a quantifiable advantage for researchers interested in sustainable synthetic methodologies. The ability to achieve a high-yielding cyclodimerization under enzymatic control (63% yield) distinguishes it from analogs that may not be suitable substrates for CPO or may yield different product distributions.

CPO cyclodimerization
Head-to-head
63% cyclodimerization yield
Supports biocatalytic green chemistry workflows
Aqueous chloroperoxidase-catalyzed oxidation
Biocatalysis Green Chemistry Cycloaddition

Methyl penta-2,4-dienoate Applications


Sebacic Acid Production via Dimerization

For industrial chemists seeking an alternative to castor oil-based sebacic acid synthesis, methyl penta-2,4-dienoate serves as the validated precursor in a patented catalytic dimerization route [1]. This process, conducted at 30-150°C with a palladium catalyst, can offer superior atom economy and lower energy consumption compared to traditional methods. Procurement is justified for companies aiming to establish or optimize a more cost-effective and sustainable supply chain for this high-volume polymer intermediate.

Stereoselective Methylenecyclopentane Synthesis

Researchers focused on constructing complex carbocyclic frameworks with defined stereochemistry will find methyl penta-2,4-dienoate to be a superior substrate. Its efficient and stereoselective cycloaddition with a Ph3P-modified nickel catalyst directly yields methylenecyclopentane derivatives [2]. This specific transformation, documented for the unsubstituted pentadienoate, is a powerful tool for the synthesis of natural products and pharmaceutical intermediates where control over stereochemistry is paramount. Selection of this compound over substituted analogs ensures access to this validated, high-yielding synthetic pathway.

Biocatalytic Cycloaddition for Green Chemistry

For laboratories engaged in sustainable and green chemistry research, methyl penta-2,4-dienoate offers a unique entry point into enzymatic cycloadditions. The chloroperoxidase (CPO)-catalyzed oxidation of this compound provides a high-yielding (63%) route to a cyclodimerized product under mild, aqueous conditions [3]. This specific biocatalytic outcome differentiates it from other dienes and enables the development of environmentally benign synthetic methods for complex cyclic structures.

In-Line PAT for Quality Control

Process chemists developing scalable and robust manufacturing processes benefit from the well-defined physical constants of methyl penta-2,4-dienoate. Its refractive index of n20/D 1.484 and density of 0.964 g/mL at 20°C [4] are quantifiably different from analogs like methyl sorbate (n20/D ~1.50-1.51). This allows for the implementation of precise in-line refractometry or density measurements to monitor reaction progress, ensure quality control, and achieve batch-to-batch reproducibility in large-scale production, a capability not as readily achievable with analogs having less distinct or undocumented properties.

Application
Selection Property
Validation Focus
Sebacic acid precursor via dimerization
Reported patent-validated catalytic route
Process viability and yield review
Stereoselective carbocycle synthesis
Reported Ni-catalyzed cycloaddition selectivity
Stereochemical outcome reproducibility
Biocatalytic green chemistry
Reported CPO-catalyzed cyclodimerization
Enzyme compatibility and product distribution
In-line process analytics
Distinct refractive index and density
PAT calibration and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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